

# CHIR-124 Chk1 inhibitor IC50

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## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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## Kinase Selectivity Profile

While **CHIR-124** is highly selective for Chk1, it also potently inhibits a few other kinases. The table below details its activity against various kinase targets.

| Kinase Target | IC <sub>50</sub> Value | Notes  |
|---------------|------------------------|--|
| Chk1          | 0.3 nM [1] [2] [3]     | Primary target; high potency                         |
| FLT3          | 5.8 nM [1] [3] [4]     | Also a potent target                                 |
| PDGFR         | 6.6 nM [1] [3] [4]     | Also a potent target                                 |
| GSK-3         | 23.3 nM [1] [4]        |  |
| Fyn           | 98.8 nM [4]            |  |
| Chk2          | 697.4 nM [1] [3]       | Demonstrates high selectivity vs. Chk1               |
| CDK2/Cyclin A | 0.191 μM [3]           | 500- to 5,000-fold less active than against Chk1 [1] |
| CDC2/Cyclin B | 0.506 μM [3]           |  |
| CDK4/Cyclin D | 2.05 μM [3]            |  |

## Experimental Protocols

Here are methodologies for key experiments involving **CHIR-124**, as detailed in the search results.

### In Vitro Kinase Assay

This protocol measures the direct inhibition of Chk1 kinase activity [1].

- **Enzyme:** Recombinant Chk1 kinase domain expressed in Sf9 insect cells.
- **Substrate:** A biotinylated peptide derived from cdc25c.
- **Reaction Buffer:** 30 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl<sub>2</sub>, 0.01% bovine serum albumin, 0.5 μM peptide substrate, and 1 μM ATP (including a radioactive tracer).
- **Procedure:** A dilution series of **CHIR-124** is mixed with the reaction buffer, enzyme, and substrate. The mixture is incubated at room temperature for 1-4 hours. The reaction is stopped, and the phosphorylated peptide is captured on streptavidin-coated plates.
- **Detection:** Phosphorylation is measured using a Europium-labeled anti-phosphotyrosine antibody and time-resolved fluorescence [1].

### Cell Culture Cytotoxicity Assay

This protocol assesses the synergistic effect of **CHIR-124** with chemotherapeutic agents on cancer cells [1].

- **Cell Lines:** Human tumor lines (e.g., breast carcinoma MDA-MB-231, MDA-MB-435; colon carcinoma SW-620, COLO 205), often with mutant p53 [1] [2].
- **Compound Treatment:** Cells are treated with serial dilutions of **CHIR-124** both alone and in combination with serial dilutions of a topoisomerase I poison (e.g., camptothecin or SN-38).
- **Incubation:** 48 hours at 37°C.
- **Viability Readout:** Cell proliferation is measured using an MTS assay, and absorbance is read at 490 nm. Data analysis uses isobologram analysis to determine synergy [1].

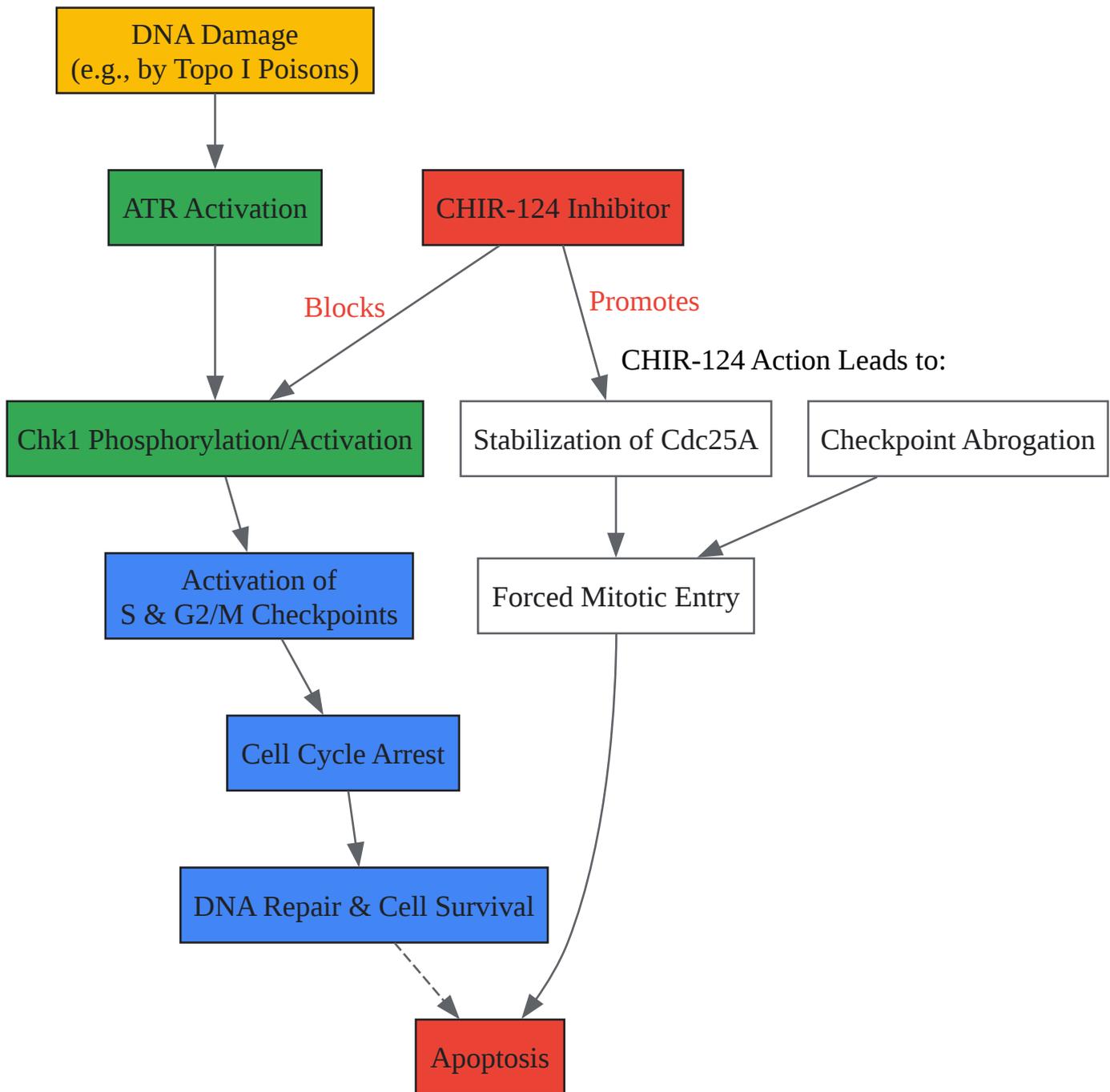
### In Vivo Xenograft Model

This protocol evaluates the efficacy of **CHIR-124** in an animal model [1] [2].

- **Animal Model:** Female immunodeficient mice implanted with MDA-MB-435 breast cancer cells in the mammary fat pad.
- **Dosage:** 10 mg/kg or 20 mg/kg of **CHIR-124**.
- **Administration:** Administered orally, four times daily for six days, formulated in a captisol solution [1].
- **Combination Therapy:** Typically tested in combination with irinotecan (CPT-11), a topoisomerase I poison. The combination demonstrates enhanced tumor growth inhibition and increased apoptosis compared to either agent alone [2] [5].

## Mechanism of Action & Signaling Pathway

**CHIR-124** is a quinolone-based small molecule that acts as a potent ATP-competitive inhibitor of Chk1 [2] [3]. Its mechanism and the pathways it affects can be visualized as follows:



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**CHIR-124** inhibits Chk1 to abrogate DNA damage checkpoints and promote apoptosis.

- **Checkpoint Abrogation:** Upon DNA damage (e.g., from topoisomerase I poisons like irinotecan), the ATR-Chk1 pathway is activated, leading to cell cycle arrest which allows time for DNA repair. By inhibiting Chk1, **CHIR-124 abrogates these S and G2/M checkpoints**, forcing damaged cells to prematurely enter mitosis, leading to cell death [2] [6].

- **Cdc25A Stabilization:** Chk1 normally targets the phosphatase Cdc25A for degradation after DNA damage. **CHIR-124** treatment **restores Cdc25A protein levels**, which promotes cell cycle progression [2].
- **Synergy with Chemotherapy:** This forced cell cycle progression, especially in cells lacking functional p53, results in **catastrophic mitosis and potentiated apoptosis**, explaining the strong synergy observed with DNA-damaging agents [2] [5].

## Key Research Applications & Context

- **Primary Use Case:** **CHIR-124** is primarily used in preclinical research to **sensitize cancer cells to topoisomerase I poisons** (e.g., camptothecin, irinotecan/CPT-11, SN-38) [2] [5]. The synergistic effect is most pronounced in **p53-deficient or mutant tumor models** [2] [5].
- **Broader Role in Chk1 Biology:** Beyond combination chemotherapy studies, **CHIR-124** serves as a critical tool compound for probing Chk1's function in fundamental cellular processes. For example, it has been used to demonstrate Chk1's role in regulating the APC/C<sup>Cdh1</sup> ubiquitin ligase complex during normal, unperturbed cell cycle progression [6].

## Formulation and Storage

- **Solubility:** Soluble in DMSO (up to 7-25 mM). It is insoluble in water or ethanol [1] [4].
- **In Vivo Formulation:** For animal studies, it can be formulated in a captisol solution for oral administration [1] or as a homogeneous suspension in vehicles like CMC-Na [1].
- **Storage:** Solid material should be stored at -20°C [1] [4].

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